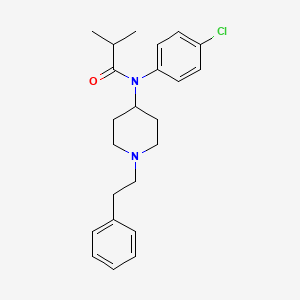

Para-chloroisobutyryl fentanyl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “p-Clibf” is a chemical entity known for its unique properties and applications in various fields. It is a part of a broader class of compounds that exhibit significant reactivity and versatility in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “p-Clibf” involves several steps, starting with the preparation of the core structure, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of specific catalysts and solvents to ensure high yield and purity. For instance, the hydrophosphination of unsaturated compounds with reagents containing phosphorus-hydrogen bonds is a straightforward and atom-economical strategy for the preparation of various phosphines .

Industrial Production Methods: In industrial settings, the production of “p-Clibf” is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: “p-Clibf” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its reactive functional groups, which interact with different reagents under specific conditions.

Common Reagents and Conditions: Common reagents used in the reactions of “p-Clibf” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary, but they often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed: The major products formed from the reactions of “p-Clibf” depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

“p-Clibf” has a wide range of applications in scientific research, particularly in chemistry, biology, medicine, and industry In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, “p-Clibf” is used in the production of advanced materials and as a catalyst in various chemical processes .

Mechanism of Action

The mechanism by which “p-Clibf” exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in the desired chemical or biological effects. The exact mechanism of action depends on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “p-Clibf” include other phosphine derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their reactivity and applications.

Uniqueness: What sets “p-Clibf” apart from similar compounds is its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in both research and industrial applications .

Biological Activity

Para-chloroisobutyryl fentanyl (PCIBF) is a synthetic opioid that belongs to the fentanyl analog family. Understanding its biological activity is crucial due to its implications in pharmacology and public health, particularly concerning its potency and safety profile. This article synthesizes findings from various studies, focusing on the compound's binding affinity, efficacy, metabolic pathways, and case studies related to its use.

Binding Affinity and Potency

PCIBF exhibits distinct pharmacological properties compared to its parent compound, fentanyl. Research indicates that PCIBF has a significantly lower binding affinity for the human mu-opioid receptor (hMOR). Specifically, studies report that PCIBF has a binding affinity of approximately 82 nM , which is over 50-fold less potent than fentanyl, which has an affinity of 1.6 nM . The effective concentration (EC50) of PCIBF is reported to be greater than 2000 nM , indicating that it is more than 60-fold less potent than fentanyl .

Comparison of Binding Affinities

| Compound | Binding Affinity (nM) | EC50 (nM) |

|---|---|---|

| Fentanyl | 1.6 | 32 |

| This compound | 82 | >2000 |

The presence of a chlorine atom in the para position of the phenyl ring appears to weaken the compound's interaction with hMOR, suggesting that large halogen substituents negatively impact binding affinity and potency .

The mechanism by which PCIBF interacts with opioid receptors involves agonistic activity at hMOR, but with reduced efficacy compared to more potent analogs. The structural modifications in PCIBF lead to altered electronic properties that influence receptor interactions. Specifically, halogen substituents in the para position tend to decrease both potency and efficacy at hMOR .

Metabolism

Metabolic studies indicate that PCIBF undergoes similar biotransformation pathways as other fentanyl analogs. In vitro and in vivo studies have shown that PCIBF is primarily metabolized through N-dealkylation and hydroxylation processes . These metabolic pathways are crucial for understanding the pharmacokinetics of the compound and potential toxicological effects.

Key Metabolic Pathways

- N-dealkylation : Cleavage of the phenethyl moiety.

- Hydroxylation : Occurs at the ethyl linker and piperidine ring.

- Phase II Conjugation : Observed particularly in analogs like acetylfentanyl.

Case Studies and Public Health Impact

Recent reports highlight the increasing prevalence of novel synthetic opioids, including PCIBF, in overdose cases. A significant number of fatalities have been linked to synthetic opioids, with PCIBF being identified as a contributing factor in several cases . The re-analysis of overdose data reveals that novel synthetic opioids often co-occur with other substances, complicating the clinical picture.

Summary of Overdose Cases

- Total Cases Analyzed : 54

- Prevalence of Synthetic Opioids : Notable increases in cases involving PCIBF.

- Co-occurrence with Other Substances : Many cases involved combinations with stimulants or other opioids.

Properties

CAS No. |

244195-34-4 |

|---|---|

Molecular Formula |

C23H29ClN2O |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |

InChI |

InChI=1S/C23H29ClN2O/c1-18(2)23(27)26(21-10-8-20(24)9-11-21)22-13-16-25(17-14-22)15-12-19-6-4-3-5-7-19/h3-11,18,22H,12-17H2,1-2H3 |

InChI Key |

YWHLYGSHOQKCJG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.